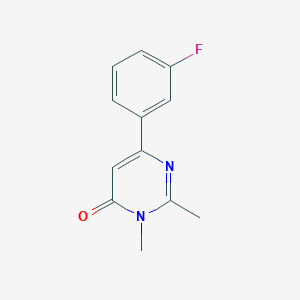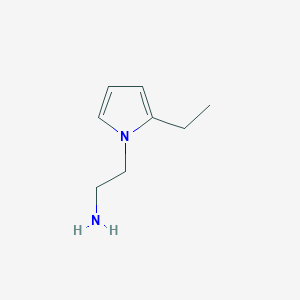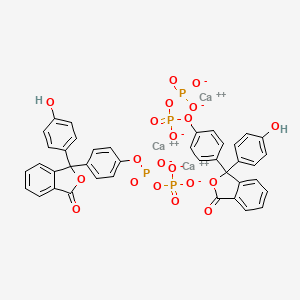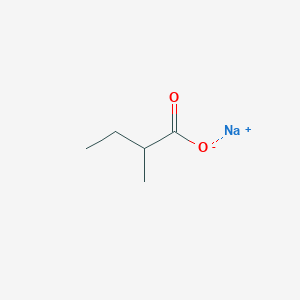
Sodium 2-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-methylbutanoate is an organic compound that belongs to the class of carboxylate salts. It is derived from 2-methylbutanoic acid, where the hydrogen atom of the carboxyl group is replaced by a sodium ion. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium 2-methylbutanoate can be synthesized through the neutralization of 2-methylbutanoic acid with sodium hydroxide. The reaction is as follows:
2-methylbutanoic acid+sodium hydroxide→sodium 2-methylbutanoate+water
This reaction is typically carried out in an aqueous medium at room temperature.
Industrial Production Methods
On an industrial scale, this compound is produced by the same neutralization process but in larger reactors. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylbutanoic acid.
Reduction: It can be reduced to form 2-methylbutanol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: 2-methylbutanoic acid
Reduction: 2-methylbutanol
Substitution: Various substituted 2-methylbutanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 2-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: It is studied for its potential effects on metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of flavors, fragrances, and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism by which sodium 2-methylbutanoate exerts its effects involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and metabolic pathways, influencing biochemical reactions. The sodium ion can also play a role in cellular processes by affecting ion channels and transport mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium butanoate
- Sodium 2-methylpropanoate
- Sodium 3-methylbutanoate
Uniqueness
Sodium 2-methylbutanoate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its branched chain differentiates it from other straight-chain carboxylate salts, leading to unique reactivity and applications.
Propiedades
Fórmula molecular |
C5H9NaO2 |
|---|---|
Peso molecular |
124.11 g/mol |
Nombre IUPAC |
sodium;2-methylbutanoate |
InChI |
InChI=1S/C5H10O2.Na/c1-3-4(2)5(6)7;/h4H,3H2,1-2H3,(H,6,7);/q;+1/p-1 |
Clave InChI |
WBSVNMZZKXXOGB-UHFFFAOYSA-M |
SMILES canónico |
CCC(C)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


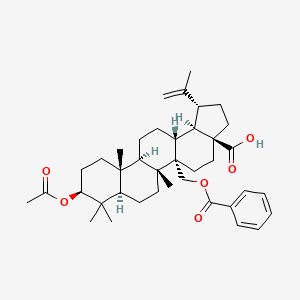

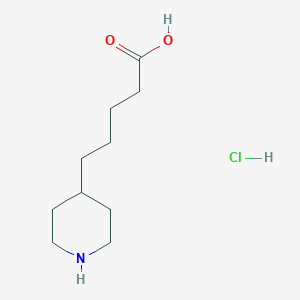

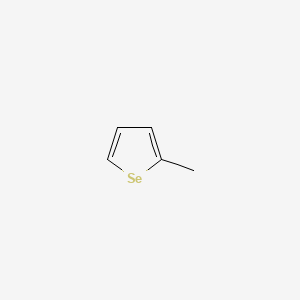
![Pyrazolo[1,5-a]pyrazine-3-carboximidamide](/img/structure/B13119300.png)
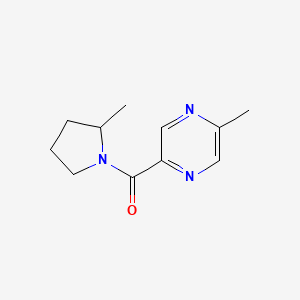
![2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13119308.png)
